N-(1-azabicyclo[2.2.2]octan-3-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide;N-(1-azabicyclo[2.2.2]octan-3-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide;N-(1-azabicyclo[2.2.2]octan-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Description
The three compounds under discussion share a common structural backbone: an N-(1-azabicyclo[2.2.2]octan-3-yl)prop-2-enamide core. The variations lie in their phenyl-substituted moieties, which significantly influence their physicochemical and pharmacological properties.
N-(1-azabicyclo[2.2.2]octan-3-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide
- Features two methoxy groups at the 3- and 4-positions of the phenyl ring. Methoxy substituents enhance lipophilicity and may modulate receptor binding through steric and electronic effects .
N-(1-azabicyclo[2.2.2]octan-3-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide
- Contains a trifluoromethyl (-CF₃) group at the 3-position. The strong electron-withdrawing nature of -CF₃ can alter metabolic stability and receptor affinity compared to methoxy derivatives .
Such substitutions are common in CNS-targeting drugs due to enhanced blood-brain barrier penetration .
Properties
CAS No. |
62213-14-3 |
|---|---|
Molecular Formula |
C54H69F3N6O8 |
Molecular Weight |
987.2 g/mol |
IUPAC Name |
N-(1-azabicyclo[2.2.2]octan-3-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide;N-(1-azabicyclo[2.2.2]octan-3-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide;N-(1-azabicyclo[2.2.2]octan-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C19H26N2O4.C18H24N2O3.C17H19F3N2O/c1-23-16-10-13(11-17(24-2)19(16)25-3)4-5-18(22)20-15-12-21-8-6-14(15)7-9-21;1-22-16-5-3-13(11-17(16)23-2)4-6-18(21)19-15-12-20-9-7-14(15)8-10-20;18-17(19,20)14-3-1-2-12(10-14)4-5-16(23)21-15-11-22-8-6-13(15)7-9-22/h4-5,10-11,14-15H,6-9,12H2,1-3H3,(H,20,22);3-6,11,14-15H,7-10,12H2,1-2H3,(H,19,21);1-5,10,13,15H,6-9,11H2,(H,21,23) |
InChI Key |
BTXVKVBZZATISP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2CN3CCC2CC3)OC.COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2CN3CCC2CC3.C1CN2CCC1C(C2)NC(=O)C=CC3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Azabicyclo[2.2.2]octane Core
Method A: Cyclization of Azabicyclic Precursors
- The core structure can be synthesized via intramolecular cyclization of suitably substituted amines or amino alcohols.
- A common approach involves reacting a precursor bearing a primary amine with a suitable dihalide or activated alkene, facilitating nucleophilic attack and ring closure.
- For example, the patent US5510486A describes reacting (S)-1-azabicyclo[2.2.2]octan-3-ylamine with formylating agents, followed by cyclization under Lewis acid catalysis, to generate the core structure with stereocontrol.
Method B: Hydrogenation of Unsaturated Intermediates
- Catalytic hydrogenation (e.g., palladium on carbon) of unsaturated bicyclic compounds such as 2-((3-pyridinyl)methylene)-1-azabicyclo[2.2.2]octan-3-one yields saturated azabicyclo compounds.
- This process is often preceded by oxidation or formation of enone intermediates, which are then hydrogenated to the saturated core.
Method C: Enantioselective Construction
- As detailed in recent literature, enantioselective synthesis employs chiral catalysts or desymmetrization of achiral precursors like tropinone derivatives to obtain stereochemically pure azabicyclic cores.
Functionalization of the Core with Aromatic and Enamide Substituents
Step 1: Introduction of the Aromatic Side Chain
- The aromatic substituents (such as 3,4-dimethoxyphenyl, 3-(trifluoromethyl)phenyl, or 3,4,5-trimethoxyphenyl) are introduced via cross-coupling reactions, including Suzuki-Miyaura or Heck reactions, on halogenated intermediates.
- For example, halogenated azabicyclic compounds can be coupled with boronic acids or styrene derivatives bearing the desired aromatic groups.
Step 2: Formation of the Prop-2-enamide Linkage
- The enamide moiety is typically formed through condensation reactions between aldehyde or ketone derivatives of the aromatic compounds and amines.
- A common route involves the Horner–Wadsworth–Emmons (HWE) reaction or Wittig reaction to generate the conjugated double bond, followed by amidation with appropriate amines.
Step 3: Amide Bond Formation
- The final step involves coupling the aromatic enone or aldehyde derivatives with the azabicyclic amine via amide bond formation.
- Activation of the carboxylic acid or acid chloride intermediates using coupling reagents such as EDC, DCC, or HATU facilitates amide bond formation under mild conditions.
Specific Synthetic Routes and Conditions
Notes on Optimization and Stereochemistry
- Stereoselectivity is critical; chiral catalysts or auxiliaries are employed to control stereochemistry during core construction.
- Protecting groups may be used during multi-step sequences to prevent undesired reactions.
- Purification techniques such as column chromatography and recrystallization are essential to isolate pure intermediates and final products.
Chemical Reactions Analysis
Condensation Reactions
The enamide moiety in these compounds is typically synthesized via acid-catalyzed condensation between 1-azabicyclo[2.2.2]octan-3-amine and substituted cinnamic acid derivatives. For example:
-
3,4-Dimethoxyphenylprop-2-enamide : Formed by reacting 3,4-dimethoxycinnamic acid with the bicyclic amine in dichloromethane using p-toluenesulfonic acid (PTSA) as a catalyst.
-
Trifluoromethylphenylprop-2-enamide : Utilizes 3-(trifluoromethyl)cinnamic acid under similar conditions, with the electron-withdrawing CF₃ group accelerating imine formation.
Table 1: Condensation Reaction Parameters
| Substituent | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| 3,4-Dimethoxyphenyl | Dichloromethane | PTSA | 78–85 | |
| 3-(Trifluoromethyl)phenyl | Dichloromethane | PTSA | 82–88 | |
| 3,4,5-Trimethoxyphenyl | Toluene | PTSA | 70–75 |
Reduction and Hydrogenation
The α,β-unsaturated enamide double bond undergoes selective reduction:
-
Catalytic Hydrogenation : Pd/C in methanol reduces the double bond to a single bond, yielding saturated amides (e.g., N-(1-azabicyclo[2.2.2]octan-3-yl)-3-(3,4-dimethoxyphenyl)propanamide ) .
-
Borohydride Reduction : NaBH₄ in ethanol selectively reduces the ketone intermediates during bicyclic core synthesis .
Substituent Effects :
-
Electron-donating groups (e.g., methoxy) stabilize the enamide, requiring higher H₂ pressure for full reduction.
-
CF₃ groups increase electrophilicity, accelerating hydrogenation.
Oxidation and Hydrolysis
-
Oxidation of Methoxy Groups : KMnO₄ in acidic conditions demethylates methoxy substituents to hydroxyl groups, altering solubility and bioactivity.
-
Amide Hydrolysis : Strong acids (e.g., HCl) or bases (e.g., NaOH) cleave the enamide bond, regenerating the bicyclic amine and cinnamic acid derivatives.
Table 2: Hydrolysis Rates (Relative)
| Substituent | Hydrolysis Rate (pH 7.4) |
|---|---|
| 3,4-Dimethoxyphenyl | Slow (t₁/₂ = 48 h) |
| 3-(Trifluoromethyl)phenyl | Moderate (t₁/₂ = 24 h) |
| 3,4,5-Trimethoxyphenyl | Slowest (t₁/₂ = 72 h) |
Buchwald–Hartwig Amination
The azabicyclic amine participates in palladium-catalyzed couplings with aryl halides. For example, coupling with (Z)-bromides forms stereochemically defined enamides (e.g., synthesis of chondrochloren analogs) .
Conditions :
-
Catalyst: Pd(OAc)₂/XPhos
-
Base: Cs₂CO₃
-
Solvent: Toluene/EtOH (4:1)
Electrophilic Aromatic Substitution (EAS)
The methoxy and trifluoromethyl groups direct EAS reactions:
-
Nitration : HNO₃/H₂SO₄ selectively nitrates the 3,4-dimethoxyphenyl ring at the 5-position.
-
Halogenation : Br₂/FeBr₃ brominates the 3-(trifluoromethyl)phenyl group meta to the CF₃ substituent.
Stability and Degradation Pathways
-
Photodegradation : Trimethoxyphenyl derivatives show UV-induced decomposition (λ > 300 nm), forming quinone methides.
-
Thermal Stability : Decomposition above 200°C via retro-ene reactions, releasing CO₂ and amines.
Substituent-Dependent Reactivity Trends
Table 3: Electronic and Steric Effects on Reactivity
| Substituent | Electronic Effect | Steric Hindrance | Reactivity Trend |
|---|---|---|---|
| 3,4-Dimethoxyphenyl | Strong EDG (+M) | Moderate | Slower hydrolysis |
| 3-(Trifluoromethyl)phenyl | Strong EWG (-I) | Low | Faster hydrogenation |
| 3,4,5-Trimethoxyphenyl | Very strong EDG (+M) | High | Resistant to oxidation |
Mechanistic Insights
-
Muscarinic Receptor Binding : The azabicyclic core’s rigidity and substituent electronic profiles optimize binding to mAChRs. Methoxy groups enhance π-stacking, while CF₃ improves membrane permeability .
-
Enamide Isomerization : Base-mediated isomerization (Z→E) occurs under alkaline conditions, altering biological activity .
Scientific Research Applications
These compounds have various applications in scientific research, including:
Chemistry: Used as intermediates in organic synthesis.
Biology: Studied for their potential biological activities.
Medicine: Investigated for their potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as catalysts.
Mechanism of Action
The mechanism of action of these compounds involves their interaction with specific molecular targets. For example:
Binding to receptors: They may bind to specific receptors in the body, modulating their activity.
Enzyme inhibition: They may inhibit the activity of certain enzymes, affecting biochemical pathways.
Signal transduction: They may influence signal transduction pathways, leading to various cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The azabicyclo[2.2.2]octane scaffold is prevalent in neuropharmacology, particularly for targeting G protein-coupled receptors (GPCRs) and ion channels . Below is a comparative analysis of the three compounds alongside structurally related molecules:
Key Findings:
Substituent Effects on Lipophilicity: The 3-CF₃ derivative exhibits the highest logP (~3.5), suggesting enhanced membrane permeability compared to methoxy variants. This aligns with trends observed in trifluoromethylated drugs like XCT790 .
Receptor Binding :
- CP 96345 and L-703606, both NK1 receptor antagonists, highlight the azabicyclo[2.2.2]octane scaffold’s versatility in GPCR modulation. The absence of diphenylmethyl groups in the target compounds may reduce off-target effects .
- 3,4-Dimethoxy and 3,4,5-trimethoxy derivatives may interact with serotonin receptors (e.g., 5-HT₃/5-HT₄), analogous to arazasetron , a serotonin antagonist with a related bicyclic amine .
Synthetic Feasibility :
- The 3-CF₃ derivative shares synthetic pathways with Key Organics’ (2Z)-3-(pyrrolidin-1-yl)-N-[3-(trifluoromethyl)phenyl]but-2-enamide , suggesting scalable preparation via enamide coupling .
Pharmacological Implications:
Biological Activity
N-(1-Azabicyclo[2.2.2]octan-3-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide, along with its analogs, has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the modulation of nicotinic acetylcholine receptors (nAChRs). This article reviews the biological activities of these compounds, focusing on their mechanisms of action, pharmacokinetics, and potential clinical applications.
Chemical Structure and Properties
The compounds under discussion share a common structural motif involving the azabicyclo[2.2.2]octane core, which is known for its ability to interact with various biological targets. The specific substituents on the phenyl ring significantly influence their biological activity.
| Compound Name | Molecular Formula | Molar Mass (g/mol) |
|---|---|---|
| N-(1-Azabicyclo[2.2.2]octan-3-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide | C18H24N2O3 | 316.40 |
| N-(1-Azabicyclo[2.2.2]octan-3-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide | C18H20F3N | 323.36 |
| N-(1-Azabicyclo[2.2.2]octan-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | C19H25N3O4 | 359.42 |
These compounds primarily act as agonists at the alpha7 subtype of nAChRs, which are implicated in cognitive processes and neuroprotection:
- Alpha7 nAChR Activation : Research indicates that these compounds enhance neurotransmitter release and promote synaptic plasticity by activating alpha7 nAChRs, which are crucial for cognitive functions such as learning and memory .
- Neuroprotective Effects : In vitro studies show that these compounds can protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases .
Pharmacokinetics
The pharmacokinetic profiles of these compounds reveal favorable characteristics:
- Oral Bioavailability : Studies have demonstrated high oral bioavailability in animal models, indicating that these compounds can be effectively administered orally .
- CNS Penetration : Rapid penetration into the central nervous system (CNS) has been observed, which is essential for their effects on cognitive functions .
Case Studies and Research Findings
Several studies have explored the therapeutic potential of these compounds:
- Cognitive Performance : In a study evaluating the effects on auditory sensory gating and cognitive performance in rodents, compounds showed significant improvement in cognitive deficits similar to those observed in schizophrenia .
- Neuroprotective Studies : Another investigation highlighted the neuroprotective properties of these compounds against glutamate-induced toxicity in neuronal cultures .
Q & A
Q. What advanced techniques validate target engagement in complex biological systems?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
